amine CAS No. 184785-17-9](/img/structure/B6361600.png)

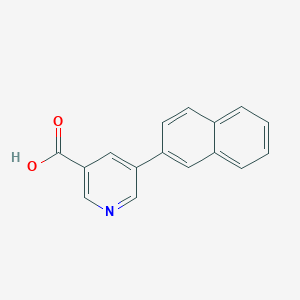

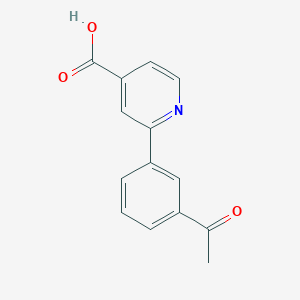

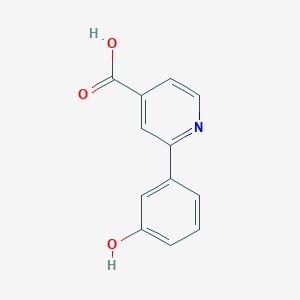

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

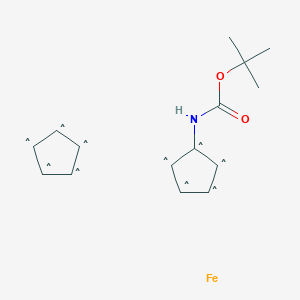

“(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is a chemical compound with the molecular formula C13H19N . It has potential applications in various fields, including medical, environmental, and industrial research.

Synthesis Analysis

The synthesis of amines like “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can be achieved through several methods. One common method involves the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, the azide synthesis method involves a nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Molecular Structure Analysis

The molecular structure of “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can be elucidated using various spectroscopic techniques. Single-crystal X-ray diffraction technique is commonly used for this purpose . Theoretical studies, such as those using Density Functional Theory (DFT), can also provide insights into the molecular structure .Chemical Reactions Analysis

Amines like “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides . They can also react with azide ions to form alkyl azides, which can then be reduced to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can be predicted using computational methods. For instance, molecular mechanics simulations can be used to calculate properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .科学的研究の応用

Carcinogenic Potential and Environmental Fate

Research has extensively studied the formation, detection, and environmental fate of nitrogen-containing compounds, such as heterocyclic aromatic amines (HAAs), which are structurally similar or related to “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine”. These compounds are known for their presence in cooked meats and their potential carcinogenic effects. For instance, studies have explored the analytical techniques for quantifying HAAs in foodstuff, beverages, and biological matrices, highlighting the importance of sensitive and selective methods like liquid chromatography coupled with mass spectrometry for their detection (Teunissen et al., 2010)[https://consensus.app/papers/review-analysis-teunissen/c2a13806be3b5977bb498c81c2ac31da/?utm_source=chatgpt]. Furthermore, the environmental fate and toxicity of chemical warfare agent degradation products, which include nitrogen-containing compounds, have been assessed to understand their persistence and impact on health and ecosystems (Munro et al., 1999)[https://consensus.app/papers/sources-fate-toxicity-chemical-warfare-agent-degradation-munro/594bd29edb5a5725bfd1c04a8a84560a/?utm_source=chatgpt].

Analytical Detection and Quantification

The development of analytical methods for the detection and quantification of nitrogen-containing compounds, including biogenic amines, has been a significant area of research. Studies have reviewed current analytical techniques, such as high-performance liquid chromatography (HPLC), for the determination of biogenic amines in foods, emphasizing the need for accurate and reliable methods to assess food safety (Önal, 2007)[https://consensus.app/papers/review-current-methods-determination-amines-foods-önal/708efa2493b05d2090c4c889a4a0e8a9/?utm_source=chatgpt]. Molecular methods for detecting biogenic amine-producing bacteria on foods have also been explored to prevent the accumulation of harmful amines in food products (Landete et al., 2007)[https://consensus.app/papers/methods-detection-biogenic-amineproducing-bacteria-landete/6d9797d791855a34b2fded6a0de89639/?utm_source=chatgpt].

Applications in Material Science

The functionalization of metal–organic frameworks (MOFs) with amine groups has been investigated for potential applications in gas storage, separation, and catalysis. Amine-functionalized MOFs have shown promise in CO2 capture due to the strong interaction between CO2 and the basic amine functionalities, highlighting their utility in environmental and materials chemistry (Lin et al., 2016)[https://consensus.app/papers/aminefunctionalized-frameworks-structure-synthesis-lin/fee2bc1690605afd97189398fbeafeef/?utm_source=chatgpt].

Safety and Hazards

While specific safety data for “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is not available, amines in general can be hazardous. They are often flammable and may be corrosive to metals . They can cause severe skin burns and eye damage, and may cause respiratory irritation . They can be toxic if swallowed, in contact with skin, or if inhaled .

作用機序

Target of Action

It is structurally similar to 3-phenylpropylamine , which has been shown to interact with Trypsin-1 and Trypsin-2 . These enzymes play crucial roles in the digestion of proteins in the human body.

Mode of Action

Based on its structural similarity to 3-phenylpropylamine, it may interact with its targets (trypsin-1 and trypsin-2) by binding to their active sites, thereby influencing their enzymatic activity .

Biochemical Pathways

Given its potential interaction with trypsin enzymes, it could influence protein digestion and absorption processes in the human body .

Pharmacokinetics

Similar compounds like 3-phenylpropylamine have been shown to have variable absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, potentially impacting their bioavailability .

Result of Action

If it does interact with trypsin enzymes, it could potentially influence protein digestion and absorption, thereby affecting cellular processes that rely on these proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of trypsin enzymes, which are potential targets of this compound, is known to be influenced by pH . Therefore, changes in environmental conditions could potentially affect the compound’s mechanism of action.

特性

IUPAC Name |

(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h4-8,10,14H,3,9,11H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDERXMLILGZDOB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=CC1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC/C(=C/C1=CC=CC=C1)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B6361599.png)